Ethyl 3-(oxan-3-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(oxan-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an oxane ring, which is a six-membered oxygen-containing heterocycle, and a keto group attached to the propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(oxan-3-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-3-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(oxan-3-yl)-3-oxopropanoic acid+ethanolH2SO4Ethyl 3-(oxan-3-yl)-3-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxan-3-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or keto group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters, amides, or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(oxan-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(oxan-3-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The oxane ring and keto group also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Ethyl 3-(oxan-3-yl)-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-oxopropanoate: Lacks the oxane ring, making it less complex and potentially less reactive.
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxane ring, which may alter its reactivity and applications.
Ethyl 3-(pyran-3-yl)-3-oxopropanoate: Contains a pyran ring, which can influence its chemical properties and biological activity.
The presence of the oxane ring in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 3-(oxan-3-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)6-9(11)8-4-3-5-13-7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYUNVCCQOPPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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